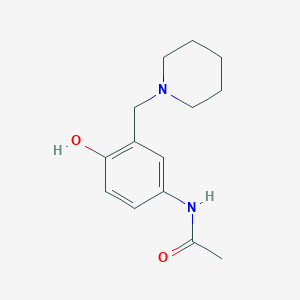

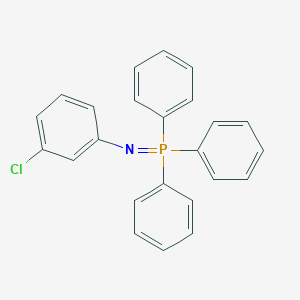

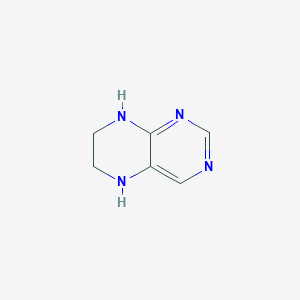

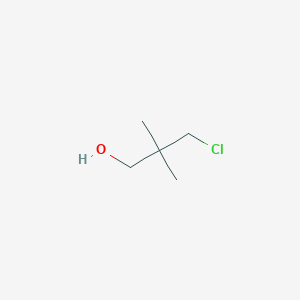

![molecular formula C7H6ClN3 B084051 6-氯-1H-苯并[d]咪唑-4-胺 CAS No. 10597-55-4](/img/structure/B84051.png)

6-氯-1H-苯并[d]咪唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-Chloro-1H-benzo[d]imidazol-4-amine often involves cyclization and N-alkylation reactions. An example is the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through a series of steps including cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% (Huang Jin-qing, 2009).

Molecular Structure Analysis

Research on related benzimidazole derivatives reveals detailed insights into their molecular structure, utilizing experimental and theoretical techniques such as FT-IR, FT-Raman, NMR, and DFT calculations. These studies showcase the planarity of the benzimidazole ring system and its geometrical parameters, which are crucial for understanding the compound's reactivity and interactions (S. Aayisha et al., 2019).

Chemical Reactions and Properties

The reactivity of 6-Chloro-1H-benzo[d]imidazol-4-amine derivatives towards various chemical reactions has been documented. For instance, the unusual synthesis of related compounds illustrates complex reaction mechanisms such as N-demethylation followed by self-catalyzed N-diarylation (A. Jha, 2005). Such reactions highlight the chemical versatility and potential for functionalization of the benzimidazole nucleus.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their crystalline structure and hydrogen bonding patterns, are fundamental for understanding their chemical behavior and potential applications. The crystal structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, for example, showcases the planarity of the benzimidazole system and its interaction with adjacent molecular structures (Recep Eryigit & E. Kendi, 1998).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are significantly influenced by their molecular structure. The presence of functional groups such as chloro, amino, and methoxy groups can alter the electronic properties, stability, and reactivity of the molecules. Studies on compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provide valuable insights into these aspects, including charge distribution, molecular stability, and potential biological activity (S. Aayisha et al., 2019).

科学研究应用

化学合成和结构特性

6-氯-1H-苯并[d]咪唑-4-胺在合成复杂杂环化合物中起着关键的中间体作用。一个显著的应用涉及其在形成取代的2-三氯甲基-3-苯基-1,3-噻唑啉-4-酮中的作用。这种合成途径展示了6-氯-1H-苯并[d]咪唑-4-胺在生成具有进一步官能化潜力并应用于各种化学领域的化合物中的多功能性(Issac & Tierney, 1996)。

抗肿瘤活性

对咪唑衍生物的研究,包括6-氯-1H-苯并[d]咪唑-4-胺,突显了它们显著的抗肿瘤性质。这些化合物,特别是作为双(2-氯乙基)氨基衍生物进行修改时,在临床前试验中显示出其抗癌能力的潜力。这些衍生物的结构多样性支撑了它们在寻找新的抗肿瘤药物中的潜力(Iradyan et al., 2009)。

催化和有机合成

6-氯-1H-苯并[d]咪唑-4-胺在催化中也起着关键作用,特别是在C-N键形成的交叉偶联反应中。它在铜催化反应中的应用,形成芳香族、杂环和脂肪族胺,展示了它在创建对制药和其他有机化合物至关重要的有价值化学键方面的实用性。这些可回收的催化系统对于可持续和高效的合成至关重要(Kantam et al., 2013)。

缓蚀

与6-氯-1H-苯并[d]咪唑-4-胺相关的结构基元因其缓蚀性能而受到认可。与其共享类似杂环骨架的咪唑啉衍生物在石油工业中被广泛用作缓蚀剂。它们的有效性归因于杂环环中氮原子的存在,促进其强烈吸附在金属表面上(Sriplai & Sombatmankhong, 2023)。

免疫应答调节

与6-氯-1H-苯并[d]咪唑-4-胺结构相关的化合物,如伊米基莫德,突显了咪唑喹啉胺在调节免疫应答中的作用。通过细胞因子的局部诱导,这些化合物为治疗各种皮肤疾病提供了治疗选择。6-氯-1H-苯并[d]咪唑-4-胺在为合成这种生物活性分子做出贡献的多功能性强调了它在药物化学中的重要性(Syed, 2001)。

属性

IUPAC Name |

6-chloro-1H-benzimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDHQNVPVNVBNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)N=CN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301203 |

Source

|

| Record name | 5-Chloro-1H-benzimidazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-benzo[d]imidazol-4-amine | |

CAS RN |

10597-55-4 |

Source

|

| Record name | 5-Chloro-1H-benzimidazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-benzimidazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

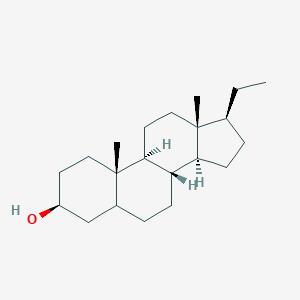

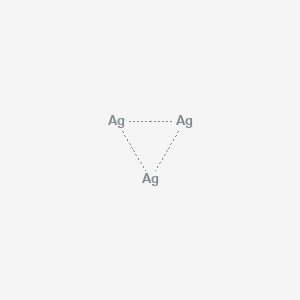

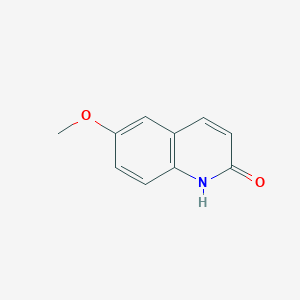

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)